Indoline
Overview
Description
Indoline is a fundamental scaffold in medicinal chemistry and natural product synthesis. It is a structural motif present in a wide array of biologically active compounds, including alkaloids and pharmaceuticals. The indoline structure is characterized by a bicyclic ring system consisting of a benzene ring fused to a five-membered ring containing a nitrogen atom. This core is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as the antihypertensive drug pentopril, and is found in natural bioactive alkaloids like vinblastine, strychnine, (-)-physostigmine, ajmaline, and (+)-aspidospermidine .
Synthesis Analysis
Recent advances in the synthesis of indoline derivatives have been achieved through various strategies. One approach involves intramolecular dearomative oxidative coupling of indoles, which is a powerful method for constructing carbon-carbon bonds, particularly when forming vicinal quaternary stereocenters. This method has been applied in the total synthesis of complex indoline alkaloids, such as the tetracyclic compounds in the (-)-communesins series . Another strategy is the enantioselective gold-catalyzed synthesis of polycyclic indolines, which yields highly functionalized tetracyclic fused indolines with good enantiomeric excesses . Metal-free approaches, such as the phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation reaction, have also been developed for the synthesis of indoline derivatives . Additionally, solvent-free methods, like microwave-assisted N-arylation using low palladium catalyst loadings, have been employed for the modification of indoline structures .
Molecular Structure Analysis
The indoline scaffold features a C3 all-carbon quaternary stereocenter, which is often surrounded by a complicated polycyclic ring system. The presence of nitrogen atoms within the polycyclic rings can lead to synthetic difficulties due to their reactivity. The molecular structure of indoline derivatives can be manipulated through various synthetic methods to introduce different functional groups and to achieve the desired stereochemistry .
Chemical Reactions Analysis
Indoline and its derivatives undergo a variety of chemical reactions. For instance, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation demonstrates the reactivity of the indole ring at the 3-position . The hydroamination/Heck reaction sequence is another example of a highly regioselective one-pot synthesis of indoles starting from 2-chloroaniline . Furthermore, Fe(II)-catalyzed or UV-driven formal [2 + 2 + 1] cyclization reactions of N-((1H-indol-3-yl)methyl)propiolamides with NaHSO3 have been used to synthesize polycyclic sulfonyl indolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of indoline derivatives are influenced by their molecular structure and the substituents present on the indoline core. These properties are crucial for the biological activity and pharmacokinetic profile of indoline-based drugs. The introduction of various substituents can modulate the lipophilicity, acidity, and basicity of the indoline ring, which in turn affects its interaction with biological targets .
Scientific Research Applications
1. Development in Pharmaceuticals
Indoline structures are significant in the field of pharmaceutical research, particularly in the development of new drug scaffolds. They play a crucial role in treating various diseases, including cancer, bacterial infections, and cardiovascular diseases. Indoline derivatives have been highlighted for their anti-tumor, anti-bacterial, anti-inflammatory properties, and usage as analgesics (Wei et al., 2023).
2. Anticancer Drug Discovery
Indoline is recognized as a privileged structure in the design of anticancer drugs. Its versatility is evident in its presence in compounds that induce antiproliferative effects through various mechanisms. Research has expanded its applicability to the design of dual inhibitors and PROTACs (Proteolysis-targeting chimeras), demonstrating its significant role in preclinical and clinical investigations in cancer therapy (Thakur et al., 2019).
3. Synthesis Strategies
The synthesis of indoline is crucial due to its role as an intermediate in angiotensin-converting enzyme (ACE) inhibitor and antihypertensive drugs. Its ubiquitous presence in bioactive alkaloids makes its synthesis meaningful for new medicinal applications. Recent advances in synthesis methodologies, including Cu- and Pd-catalyzed reactions, have been explored for indoline derivatives (Liu et al., 2010).
4. Photocatalytic Applications
Research has shown indoline derivatives' potential in photocatalytic applications. For instance, porphyrin dyes based on modified indoline donors have been developed for efficient dye-sensitized solar cells, showcasing indoline's role as a strong electron donor (Song et al., 2018).
5. Antibacterial Applications
Indoline derivatives have shown promising results in combating antibiotic resistance. Computational studies indicate that indoline-based compounds interact effectively with DNA gyrase B enzyme, making them potential antimicrobial drugs (Singh et al., 2019).
6. Alkaloid Synthesis
Indoline alkaloids are known for their potent biological activities. Innovative strategies like the cyclopropanation of enamines have been explored for constructing complex nitrogen-containing ring systems in indoline alkaloids, demonstrating the synthetic versatility of indoline (Zhang et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGFVYQRIESJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052133 | |
Record name | Indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Alfa Aesar MSDS] | |
Record name | Indoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14881 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Indoline | |
CAS RN |
496-15-1 | |
Record name | Indoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DPT9AB2NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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